5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Description
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 77628-51-4; alternative CAS: 1007874-71-6) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl substituent at position 5 and a carboxylic acid group at position 4. Its molecular formula is C₇H₆N₂O₂S (molecular weight: 182.20 g/mol), and its structure is defined by the SMILES notation CC1=C(N2C=CSC2=N1)C(O)=O.
Properties
IUPAC Name |
5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)8-7-9(4)2-3-12-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMXUMHKCZQHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672552 | |
| Record name | 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007874-71-6 | |
| Record name | 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Methodology:
Starting Material Preparation:
The core heterocycle, imidazo[2,1-b]thiazole, is synthesized via cyclization reactions involving suitable precursors such as α-haloketones and thiourea derivatives. This heterocyclic framework serves as the scaffold for further functionalization.Methylation at the 5-Position:
Methyl groups are introduced at the 5-position through methylation reactions, often employing methyl iodide or dimethyl sulfate under basic conditions.Radical Bromination:
The methyl group at the 5-position undergoes selective bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or benzoyl peroxide). This step yields 5-bromo- methylimidazo[2,1-b]thiazole, which is a versatile intermediate for subsequent transformations.Conversion to Carboxylic Acid:
The bromomethyl derivative is subjected to nucleophilic substitution or oxidation. Oxidation using strong oxidants like potassium permanganate or potassium dichromate converts the bromomethyl group into a carboxylic acid, affording 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid.
Research Findings:
- The bromination step is crucial for functionalization at the methyl position, enabling subsequent oxidation to the carboxylic acid.
- The oxidation process must be carefully controlled to prevent over-oxidation or degradation of the heterocyclic core.
Synthesis via Cyclization and Carboxylation of Precursors
Another method involves the cyclization of suitable precursors followed by directed carboxylation.
Procedure:
Preparation of Precursors:
Synthesis begins with 2-aminothiazole derivatives, which are condensed with α-haloketones or aldehydes to form the imidazo[2,1-b]thiazole core.Methylation and Cyclization:
The methylation at the 5-position is achieved using methylating agents, followed by cyclization under reflux conditions to lock the heterocyclic structure.Directed Carboxylation:
The methyl group at the 6-position is then oxidized or carboxylated using reagents like carbon dioxide under pressure or via oxidative decarboxylation to introduce the carboxylic acid group at the 6-position.
Research Findings:
- This approach allows for regioselective functionalization, with the carboxylic acid introduced at the desired position with high specificity.
Functionalization Using Modern Cross-Coupling Techniques
Recent advances include the use of palladium-catalyzed cross-coupling reactions to install carboxylic acid functionalities.
Key Steps:
Preparation of Halogenated Intermediates:
Brominated or iodinated imidazo[2,1-b]thiazole derivatives are synthesized as described above.Carboxylation via Cross-Coupling:
Using palladium catalysis, these halogenated intermediates undergo carbonylation with carbon monoxide or formylation with formyl reagents, followed by oxidation to yield the carboxylic acid.
Research Findings:
- Cross-coupling methods provide high regioselectivity and functional group tolerance, enabling the synthesis of diverse derivatives.
Data Table: Summary of Preparation Methods
Notes on Research Findings:
- The bromination-oxidation route is the most commonly reported and reliable for synthesizing 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid.
- The choice of method depends on the availability of starting materials, desired purity, and scale.
- Modern cross-coupling techniques offer promising routes for functional diversification but require advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Amides and esters, depending on the nucleophile used.
Scientific Research Applications
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, G2 cell cycle arrest, and ultimately, cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Positional Isomers
a. 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 77628-51-4)
b. 3-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 1007874-80-7)
- Structure : Methyl at position 3, carboxylic acid at position 5.
c. 2-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS: 1007874-97-6)
Functional Group Variants
a. 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS: 75001-31-9)
b. Ethyl 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Substituted Derivatives
a. Ethyl 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate (CAS: 1956319-40-6)
b. 5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole (CAS: 96126-06-6)
- Structure : Nitro groups at positions 5 and 6.
Structure-Activity Relationship (SAR) Insights
- Substituent Position: In thiopyrano-thiazole derivatives, antitumor activity (e.g., IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cells) correlates with aryl/hetaryl groups at position 7 and electron-withdrawing substituents.
- Functional Groups : Carboxylic acids and esters are pivotal for hydrogen bonding and prodrug design. For example, ethyl esters of imidazothiazoles are precursors for bromomethyl intermediates used in chiral auxiliary coupling.
- Electron-Deficient Moieties : Trifluoromethyl and nitro groups enhance bioactivity by modulating electron density and steric bulk.
Comparative Data Table
Biological Activity
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (MIThCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C₇H₆N₂O₂S
- Molecular Weight : 182.19 g/mol
- CAS Number : 1007874-71-6
MIThCA is synthesized through various methods, including reactions involving aminothiazole and 3-bromo-2-oxopropanoic acid under specific conditions that optimize yield and purity .
The biological activity of MIThCA is primarily attributed to its interaction with cellular targets:
- DNA Interaction : MIThCA binds to DNA and interferes with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial for its anticancer properties .
- Cell Cycle Arrest : The compound induces G2 phase cell cycle arrest, which is associated with its ability to trigger apoptosis in cancer cells .
Anticancer Activity
Research indicates that MIThCA exhibits significant anticancer properties. In studies involving various cancer cell lines:
- MCF-7 Cell Line : MIThCA demonstrated a potent inhibitory effect on the proliferation of MCF-7 cells, a model for breast cancer. The compound induced apoptosis and altered the expression of key apoptotic markers such as Bax and Bcl-2 .
Antimicrobial Properties
MIThCA has also been evaluated for its antimicrobial activity:
- Antitubercular Activity : Derivatives of MIThCA showed promising results against Mycobacterium tuberculosis, indicating potential as a therapeutic agent for tuberculosis .
- Antiviral Activity : Certain derivatives were found effective against Coxsackie B4 virus and other viral pathogens, suggesting broad-spectrum antiviral potential .
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of MIThCA:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, ethyl 2-chloro-3-oxobutanoate can react with hydrazide intermediates under reflux in 1,4-dioxane to form the imidazo-thiazole core, followed by hydrolysis to yield the carboxylic acid derivative . Purity optimization (>97%) can be achieved using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks for the methyl group (δ ~2.3 ppm in 1H NMR), thiazole protons (δ 6.5–7.5 ppm), and carboxylic acid (δ ~12.1 ppm, broad exchangeable) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> (theoretical m/z for C7H7N2O2S: 183.02) .
- HPLC : Use a reverse-phase column with UV detection at 254 nm to assess purity (>95%) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Solubility and Stability : Measure solubility in PBS/DMSO and monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between 5-methylimidazo-thiazole derivatives and structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and compare bioactivity. For example, trifluoromethyl groups enhance lipophilicity and target binding in some analogs .
- Statistical Analysis : Use ANOVA to assess significance of bioactivity differences across derivatives. Address batch-to-batch variability by repeating assays with independently synthesized batches .
- Target Engagement Assays : Perform SPR (surface plasmon resonance) or thermal shift assays to validate direct interactions with proposed targets (e.g., microbial enzymes) .
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., cyclization energetics) and identify rate-limiting steps .
- Molecular Docking : Screen derivatives against crystal structures of target proteins (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina to prioritize synthesis .
- Machine Learning : Train models on existing imidazo-thiazole bioactivity data to predict optimal substituents for desired properties (e.g., logP, solubility) .
Q. What strategies improve regioselective functionalization of the imidazo-thiazole core?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during alkylation or acylation .
- Directed Metalation : Employ Pd-catalyzed C-H activation (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups at the 6-position .
- Click Chemistry : Incorporate azide-alkyne cycloadditions for late-stage diversification (e.g., adding triazole moieties) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
